![molecular formula C8H11F2NO4 B2550977 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate CAS No. 2173991-59-6](/img/structure/B2550977.png)

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

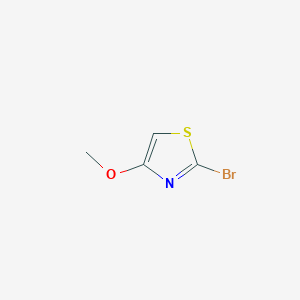

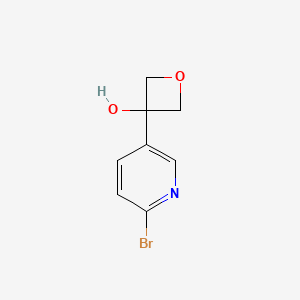

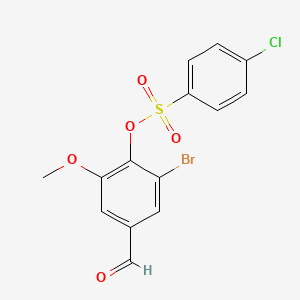

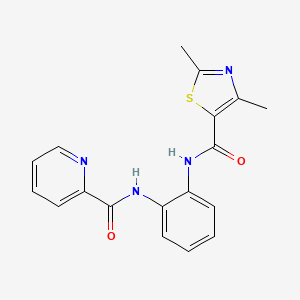

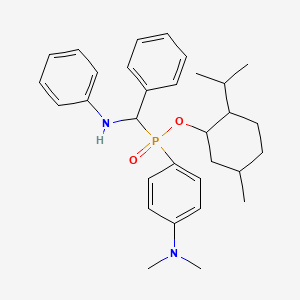

6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate is a useful research compound. Its molecular formula is C8H11F2NO4 and its molecular weight is 223.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Persistence and Toxicity

- PFASs, a class of emerging persistent organic pollutants, are extensively used in industrial and consumer applications. Their environmental persistence, bioaccumulation, long-distance migration, and toxicity necessitate finding new compounds to replace PFASs. Some novel fluorinated alternatives have been identified, but they also exhibit systemic multiple organ toxicities, comparable or even more severe than legacy PFASs, highlighting the need for additional toxicological studies to assess their long-term usability (Wang et al., 2019).

Degradation and Environmental Impact

- The environmental biodegradability of polyfluoroalkyl chemicals, including degradation pathways, half-lives, and novel degradation intermediates, has been reviewed. This information is crucial for evaluating the environmental fate, effects of precursors, and their links to PFSAs and PFCAs, underscoring significant knowledge gaps and the need for future biodegradation studies and environmental monitoring (Liu & Avendaño, 2013).

Treatment and Removal Technologies

- The removal of HFPO-DA (GenX) from aqueous solutions has been reviewed, discussing characteristics, occurrence, and removability by novel and conventional wastewater treatment approaches. It highlights the limited effectiveness of conventional technologies and suggests adsorption and high-pressure membranes as promising removal technologies for such chemicals (Vakili et al., 2021).

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-Difluoro-1-azaspiro[3.3]heptane hemioxalate involves the reaction of 1,5-difluoropentane with piperidine followed by oxidation and hemioxalate formation.", "Starting Materials": [ "1,5-difluoropentane", "piperidine", "sodium dichromate", "oxalic acid" ], "Reaction": [ "1. 1,5-difluoropentane is reacted with piperidine in the presence of a catalyst to form 6,6-difluoro-1-azaspiro[3.3]heptane.", "2. The resulting compound is then oxidized using sodium dichromate to form the corresponding ketone.", "3. The ketone is then reacted with oxalic acid to form the hemioxalate salt of 6,6-difluoro-1-azaspiro[3.3]heptane." ] } | |

CAS No. |

2173991-59-6 |

Molecular Formula |

C8H11F2NO4 |

Molecular Weight |

223.17 g/mol |

IUPAC Name |

6,6-difluoro-1-azaspiro[3.3]heptane;oxalic acid |

InChI |

InChI=1S/C6H9F2N.C2H2O4/c7-6(8)3-5(4-6)1-2-9-5;3-1(4)2(5)6/h9H,1-4H2;(H,3,4)(H,5,6) |

InChI Key |

OLXQWYBWQLIOCQ-UHFFFAOYSA-N |

SMILES |

C1CNC12CC(C2)(F)F.C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O |

Canonical SMILES |

C1CNC12CC(C2)(F)F.C(=O)(C(=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2550896.png)

![METHYL 2-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2550902.png)

![1-[(5-Methylthiophen-2-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2550905.png)

![4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2550908.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)

![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)